Cas no 52057-90-6 (5-Pentyl-1,3,4-thiadiazol-2-amine)

5-Pentyl-1,3,4-thiadiazol-2-amine structure
52057-90-6 structure
Nome del prodotto:5-Pentyl-1,3,4-thiadiazol-2-amine
Numero CAS:52057-90-6
MF:C7H13N3S
MW:171.263219594955
MDL:MFCD00727991
CID:370470
PubChem ID:1622360

5-Pentyl-1,3,4-thiadiazol-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Pentyl-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-pentyl-
    • 5-PENTYL-[1,3,4]THIADIAZOL-2-YLAMINE
    • 1,3,4-Thiadiazole, 2-amino-5-pentyl-
    • 2-amino-5-n-pentyl-1,3,4-thiadiazole
    • 5-Pentyl-[1,3,4]thiadiazol-2-ylamin
    • 5-pentyl-1,3,4-thiadiazole-2-ylamine
    • 5-Pentyl-2-amino-1,3,4-thiadiazole
    • AC1LUZY8
    • AC1Q2VRP
    • BRN 0129578
    • FT-0679554
    • HMS1611G13
    • 52057-90-6
    • SR-01000453020
    • Z56900929
    • CHEMBL1381037
    • HMS2457C16
    • SMR000136970
    • F0771-0489
    • NCGC00245743-01
    • MFCD00727991
    • VS-00448
    • EN300-05420
    • ZTUVGDVRIPDQSI-UHFFFAOYSA-N
    • DTXSID90200032
    • AKOS000274295
    • MLS000532028
    • SCHEMBL11412602
    • 5-pentyl-2-amino- 1,3,4-thiadiazole
    • SR-01000453020-1
    • 5-pentyl-1,3,4-thiadiazol-2-ylamine
    • DB-028202
    • STK062103
    • AE-848/01251046
    • 4-thiadiazole,2-amino-5-pentyl-3
    • ALBB-009390
    • 1,3,4-Thiadiazol-2-amine, 5-pentyl-
    • BBL000106
    • MDL: MFCD00727991
    • Inchi: InChI=1S/C7H13N3S/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10)
    • Chiave InChI: ZTUVGDVRIPDQSI-UHFFFAOYSA-N
    • Sorrisi: CCCCCC1=NNC(=N)S1

Proprietà calcolate

  • Massa esatta: 171.08319
  • Massa monoisotopica: 171.083018
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 80

Proprietà sperimentali

  • Densità: 1.141
  • Punto di ebollizione: 302.6°Cat760mmHg
  • Punto di infiammabilità: 136.8°C
  • Indice di rifrazione: 1.56
  • PSA: 51.8

5-Pentyl-1,3,4-thiadiazol-2-amine Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

5-Pentyl-1,3,4-thiadiazol-2-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-05420-0.25g
5-pentyl-1,3,4-thiadiazol-2-amine
52057-90-6 98%
0.25g
$29.0 2023-10-28
Life Chemicals
F0771-0489-0.5g
5-pentyl-1,3,4-thiadiazol-2-amine
52057-90-6 95%
0.5g
$50.0 2023-09-07
Enamine
EN300-05420-1.0g
5-pentyl-1,3,4-thiadiazol-2-amine
52057-90-6 98%
1g
$60.0 2023-05-01
Life Chemicals
F0771-0489-2.5g
5-pentyl-1,3,4-thiadiazol-2-amine
52057-90-6 95%
2.5g
$112.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P300316-100mg
5-Pentyl-1,3,4-thiadiazol-2-amine
52057-90-6 95%
100mg
¥175.90 2023-09-01
TRC
B510563-100mg
5-Pentyl-1,3,4-thiadiazol-2-amine
52057-90-6
100mg
$ 65.00 2022-06-07
Chemenu
CM305139-10g
5-Pentyl-1,3,4-thiadiazol-2-amine
52057-90-6 95%
10g
$421 2021-08-18
eNovation Chemicals LLC
Y1264742-5g
4-thiadiazole,2-amino-5-pentyl-3
52057-90-6 95%
5g
$175 2024-06-06
1PlusChem
1P00DDAH-1g
4-thiadiazole,2-amino-5-pentyl-3
52057-90-6 95%
1g
$43.00 2025-02-26
SHENG KE LU SI SHENG WU JI SHU
sc-278303-1g
5-Pentyl-[1,3,4]thiadiazol-2-ylamine,
52057-90-6
1g
¥1248.00 2023-09-05
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:52057-90-6)5-Pentyl-1,3,4-thiadiazol-2-amine
A1161828
Purezza:99%
Quantità:5g
Prezzo ($):312.0